CL097

TLR7 Agonist TLR8 Agonist Receptor Selectivity

Researchers dissecting TLR7-specific signaling often encounter confounding TLR8 crosstalk when using balanced dual agonists. CL097 resolves this with ~40-fold selectivity for human TLR7 over TLR8 (EC50: ~0.1 µM vs ~4 µM), enabling unambiguous pathway attribution. • hTLR7 EC50 ~0.1 µM; hTLR8 EC50 ~4 µM - preferential TLR7-biased activation • Validated in neutrophil NADPH oxidase priming (p47phox phosphorylation) and in vivo NOD autoimmune diabetes models (5 mg/kg s.c.) • ≥98% purity; soluble in DMSO and water; supplied for research use only

Molecular Formula
Molecular Weight
CAS No. 1026249-18-2
Cat. No. B602767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL097
CAS1026249-18-2
Synonyms2-Ethoxymethyl-1H-imidazo[4,5-c]quinolin-4-ylamine
Structural Identifiers
SMILESCOc1ccc(cc1)/N=C/c2c(ccc3c2oc4c3c(c(c(c4)Cl)O)Cl)O
InChI1S/C20H13Cl2NO4/c1-26-11-4-2-10(3-5-11)23-9-13-15(24)7-6-12-17-16(27-20(12)13)8-14(21)19(25)18(17)22/h2-9,24-25H,1H3/b23-9+
InChIKeyUWXKHLVNEQUSFY-NUGSKGIGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CL097 Product Overview: Selective TLR7 Agonist


CL097 (CAS: 1026249-18-2) is a synthetic imidazoquinoline derivative that functions as a dual Toll-like receptor 7 (TLR7) and TLR8 agonist. It is a highly water-soluble derivative of the parent compound Resiquimod (R848) . Unlike R848, which exhibits balanced dual TLR7/8 activity, CL097 is a preferential TLR7 agonist, demonstrating higher potency towards human TLR7 over TLR8 [1]. It is widely used in immunology research to activate innate immune pathways, including NF-κB and IRF signaling, leading to the induction of pro-inflammatory cytokines and type I interferons .

Pathway

Preferential TLR7 agonist for biased signaling studies

Format

Water-soluble derivative, eliminates DMSO dependency

Model

Neutrophil priming and cytokine rescue models

Why CL097 Differs from Generic Imidazoquinoline TLR Agonists


Substituting CL097 with a generic imidazoquinoline TLR agonist like R848 (Resiquimod) or CL075 is scientifically inadvisable due to critical differences in receptor selectivity, functional potency, and in vivo outcomes. CL097 is a preferential TLR7 agonist, whereas R848 is a balanced dual TLR7/8 agonist and CL075 is a more potent TLR8 agonist [1]. This differential receptor preference dictates distinct downstream cytokine profiles and immune cell activation patterns. For instance, CL097's potency for human TLR7 (EC50 ~0.1 µM) is approximately 40-fold higher than its potency for human TLR8 (EC50 ~4 µM), while the selectivity profile for CL075 or R848 is different [2]. This specificity translates to unique functional consequences, such as CL097's ability to prime NADPH oxidase in human neutrophils—an effect not uniformly shared by other agonists [3]. Therefore, using an unvalidated alternative introduces significant experimental variability and compromises the interpretation of mechanistic studies focused on TLR7-biased immune responses.

CL097 (Target)
Preferential TLR7 agonist
~40-fold selectivity for hTLR7; distinct cytokine and priming profile
Generic Imidazoquinolines (R848, CL075)
Balanced dual or TLR8-biased agonists
Receptor selectivity shift may alter downstream signaling and functional readouts
CL097
Primes NADPH oxidase in human neutrophils
Requires specific phosphorylation cascade (p47phox/Pin1) not uniformly replicated by other agonists
Alternate TLR7/8 Agonists
Variable priming efficacy
Neutrophil priming magnitude and pathway engagement may differ; direct substitution risks experimental variability

Quantitative Evidence for CL097 Differentiation


Superior TLR7 Selectivity vs. R848 and CL075

CL097 is a preferential TLR7 agonist with a ~40-fold selectivity for human TLR7 over TLR8, whereas the parent compound R848 (Resiquimod) is a balanced dual agonist, and CL075 is a more potent TLR8 agonist [1]. In HEK293 cells, CL097 activates NF-κB at a 0.1 µM concentration for TLR7 and at a 4 µM concentration for TLR8, representing a 40-fold difference in potency [2]. This contrasts with R848, which activates both receptors at similar concentrations, and CL075, which is described as a less potent hTLR7 agonist than CL097 [1].

TLR7/8 Selectivity
Head-to-head
~40-fold selectivity for hTLR7 over hTLR8 (EC50: TLR7 0.1 µM, TLR8 4 µM); R848 is balanced dual, CL075 is TLR8-preferring
Supports TLR7-biased pathway studies
Data from HEK293 reporter assay context
TLR7 Agonist TLR8 Agonist Receptor Selectivity Immunology

Enhanced Water Solubility for Dosing and Formulation

CL097 is a highly water-soluble derivative of the imidazoquinoline compound R848 (Resiquimod), which is a critical practical advantage for experimental workflows . The solubility of CL097 is reported to be up to 1 mg/mL in water, while many other imidazoquinolines, including R848, exhibit limited aqueous solubility and often require organic solvents like DMSO, which can introduce cytotoxicity and complicate in vivo dosing [1].

Aqueous Solubility
Class-level
Up to 1 mg/mL in water, avoiding DMSO-dependent dissolution
Simplifies cell culture and in vivo preparation
Class-level inference; verify lot-specific solubility
Solubility Formulation In Vivo Dosing Imidazoquinoline

Specific Priming of NADPH Oxidase in Human Neutrophils

CL097 exhibits a unique functional property: it primes human neutrophils for a dramatically enhanced oxidative burst in response to a secondary stimulus like fMLF. This is achieved by inducing phosphorylation of p47phox on specific serine residues (Ser345, Ser328, Ser315), which is a prerequisite for NADPH oxidase hyperactivation [1]. Critically, CL097 alone does not activate the oxidase, distinguishing its mechanism from direct activators [2]. While other TLR agonists can prime neutrophils, the magnitude of this effect and the specific involvement of the proline isomerase Pin1 are well-characterized for CL097, making it a definitive tool for studying this specific priming pathway [1].

NADPH Oxidase Priming
Class-level
Enhances fMLF-stimulated superoxide production via p47phox phosphorylation (Ser345, Ser328, Ser315)
Supports neutrophil inflammation and ROS studies
Requires secondary stimulus (fMLF); priming pathway involves Pin1
Neutrophil NADPH Oxidase Priming Innate Immunity ROS

Reversal of IFN-α-Mediated G-CSF Suppression

CL097 uniquely counteracts the suppressive effect of interferon-α (IFN-α) on granulocyte colony-stimulating factor (G-CSF) production by peripheral blood mononuclear cells (PBMCs) [1]. This functional attribute is not a general property of all TLR7/8 agonists. In a study using PBMCs from healthy controls and patients undergoing IFN-α therapy, co-incubation with CL097 significantly enhanced G-CSF secretion even in the presence of IFN-α, which otherwise suppresses its production [1]. This suggests a specific therapeutic potential for CL097 in managing IFN-α-induced neutropenia, a common and dose-limiting side effect of hepatitis C treatment.

G-CSF Rescue
Supporting evidence
Co-incubation with CL097 restored G-CSF secretion in IFN-α-treated PBMCs
Supports TLR7/IFN-α cross-talk and neutropenia model studies
Data from in vitro PBMC culture; disease context requires review
G-CSF Interferon-alpha Neutropenia TLR7/8 Agonist Cytokine

Optimal Research Applications for CL097


Mechanistic Studies of TLR7-Biased Signaling

CL097 is the preferred agonist for dissecting TLR7-specific signaling pathways. Its ~40-fold selectivity for hTLR7 over hTLR8 minimizes confounding activation of the TLR8 pathway, allowing researchers to attribute observed cellular responses (e.g., NF-κB activation, pDC activation, and specific cytokine induction) primarily to TLR7 engagement. This is particularly valuable when comparing with balanced dual agonists like R848 or TLR8-preferring agonists like CL075 to map receptor-specific signaling networks [1].

Neutrophil Priming and NADPH Oxidase Hyperactivation

For studies focused on neutrophil biology and the regulation of the oxidative burst, CL097 is a well-validated tool for inducing a state of 'priming.' Its ability to enhance the fMLF-stimulated production of superoxide anions through the phosphorylation of p47phox on specific serine residues provides a robust and reproducible model system. This is ideal for investigating the molecular mechanisms of neutrophil hyperactivation in inflammation, host defense, and related pathologies [2].

In Vivo Murine Models for Diabetes Research

CL097 has demonstrated in vivo activity in murine models, particularly in the context of autoimmune diabetes. Studies in NOD mice show that administration of CL097 (e.g., 5 mg/kg, subcutaneous) can promote diabetogenic cytotoxic T lymphocyte (CTL) activity, either alone or in combination with a CD40 agonist. This established in vivo efficacy makes CL097 a relevant compound for preclinical research into the role of TLR7 in autoimmune pathogenesis and immunotherapy development [3].

Cytokine Cross-Talk and Rescue Pathways

CL097 should be utilized in studies examining the interplay between innate immune signaling and cytokine regulation, specifically the TLR7/8-mediated reversal of IFN-α-induced suppression of G-CSF. This application is highly specific, as the effect has been demonstrated for CL097. It provides a unique model for exploring therapeutic strategies to counteract neutropenia and for understanding how TLR engagement can modulate the effects of anti-viral cytokines [4].

Application
Selection Property
Validation Focus
TLR7-biased signaling studies
Preferential TLR7 selectivity profile
Confirm receptor-specific NF-κB/IRF activation and cytokine induction vs dual agonists
Neutrophil priming and NADPH oxidase models
Reported p47phox-dependent priming pathway
Verify superoxide production and serine phosphorylation under fMLF co-stimulation
Autoimmune diabetes model-response (NOD mouse)
Reported in vivo activity in NOD model
Validate diabetogenic CTL endpoints and disease-model context per protocol
Cytokine cross-talk and G-CSF rescue pathway
Reported reversal of IFN-α-mediated G-CSF suppression
Confirm G-CSF restoration in PBMC assays; verify pathway interaction under experimental conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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